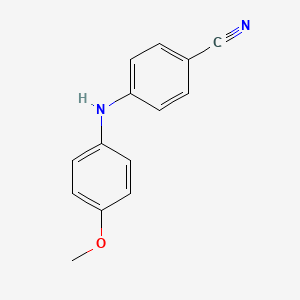

4-((4-Methoxyphenyl)amino)benzonitrile

描述

Significance of Aromatic Amines and Nitriles in Organic Synthesis and Functional Materials

Aromatic amines and nitriles are cornerstone functional groups in the field of organic chemistry, each imparting unique reactivity and electronic properties to molecular structures. Aromatic amines are integral to the synthesis of a vast array of dyes, polymers, and pharmaceuticals, owing to the nucleophilicity of the nitrogen atom and the electronic influence it exerts on the aromatic ring. nih.govnih.gov Similarly, the aromatic nitrile group (Ar-C≡N) is a highly versatile functional unit. numberanalytics.com Its strong electron-withdrawing nature and linear geometry influence molecular packing and electronic properties. fiveable.me

The nitrile group is a valuable synthetic intermediate, readily convertible into other important functionalities such as primary amines, carboxylic acids, amides, and tetrazoles. numberanalytics.comresearchgate.netresearchgate.net This synthetic flexibility makes aromatic nitriles crucial building blocks in the creation of complex molecules, including pharmaceutically active compounds and advanced materials. numberanalytics.comfiveable.me In materials science, these groups are essential for developing polymers, dyes, and pigments. numberanalytics.com The combination of both amine and nitrile functionalities within a single aromatic framework, as seen in N-aryl benzonitriles, creates molecules with rich chemical reactivity and potential for advanced applications. fiveable.me

Historical Context of Benzonitrile (B105546) and Aniline (B41778) Derivatives as Key Chemical Scaffolds

The history of benzonitrile and aniline derivatives is deeply rooted in the development of modern organic chemistry. Benzonitrile (C₆H₅CN) was first reported in 1844 by the German chemist Hermann Fehling, who synthesized it through the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org This discovery and his subsequent naming of the compound established the "nitrile" classification for this entire group of organic substances. wikipedia.org Initially, laboratory preparation involved methods like the dehydration of benzamide (B126) or the Rosenmund–von Braun reaction. wikipedia.org Industrially, its production evolved to the ammoxidation of toluene (B28343), a process reacting toluene with ammonia (B1221849) and oxygen at high temperatures. wikipedia.org Benzonitrile became recognized as a useful solvent and a versatile precursor for many derivatives, including dyes and pharmaceuticals. wikipedia.orgnih.gov

Aniline and its derivatives also have a rich history, forming the basis of the synthetic dye industry in the 19th century. Today, they remain fundamental building blocks in medicinal chemistry and materials science. nih.gov The study of aniline derivatives has been crucial in understanding structure-activity relationships, particularly how substituents on the aniline ring affect properties like lipophilicity and bioavailability, which are key parameters in drug design. nih.gov The fusion of these two important scaffolds—benzonitrile and aniline—into N-aryl benzonitrile structures represents a logical progression in chemical synthesis, aiming to combine and leverage the distinct properties of each component.

Overview of Donor-Acceptor Architectures in Advanced Chemical Systems

A donor-acceptor (D-A) architecture is a fundamental concept in the design of functional organic molecules and materials. acs.orgmdpi.com This design involves covalently linking an electron-donating (donor) moiety to an electron-accepting (acceptor) moiety within the same molecule or supramolecular system. acs.org This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is central to the function of many advanced materials. nih.gov

The interaction between the donor and acceptor components lowers the molecule's band gap, which is a critical factor for light-harvesting systems in organic photovoltaics. acs.orgmdpi.com D-A systems are integral to a wide range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors, and biological imaging agents. acs.orgacs.org The properties of D-A molecules, such as their absorption/emission wavelengths and charge transport characteristics, can be precisely tuned by modifying the strength and structure of the donor and acceptor units or by extending the π-conjugated system that connects them. acs.org This tunability allows for the rational design of materials with tailored optoelectronic properties for specific technological applications. rsc.org

Academic Rationale and Research Significance of 4-((4-Methoxyphenyl)amino)benzonitrile

The academic and research interest in this compound stems directly from its embodiment of the donor-acceptor principle. The molecule's structure features a 4-methoxyphenyl (B3050149) group, which acts as a potent electron donor due to the electron-releasing nature of the methoxy (B1213986) group (-OCH₃) and the nitrogen atom of the amino bridge. This is linked to a benzonitrile moiety, where the cyano group (-CN) serves as a strong electron acceptor.

This "push-pull" electronic structure gives rise to significant solvatochromism, where the color of the compound changes depending on the polarity of the solvent, and makes it a candidate for nonlinear optical (NLO) materials. The non-planar geometry, with a notable twist between the two aromatic rings, influences its crystal packing and solid-state properties. As an intermediate, it is used in the synthesis of more complex molecules like dyes and potential pharmaceuticals. Its well-defined D-A framework makes it an excellent model compound for fundamental studies of intramolecular charge transfer, photophysical processes, and structure-property relationships in functional organic materials. researchgate.net

Chemical and Physical Properties of this compound

The compound is systematically identified and characterized by several key physical and chemical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 319016-04-1 |

| Molecular Formula | C₁₄H₁₂N₂O |

| Molecular Weight | 224.26 g/mol |

| Appearance | Solid |

| Melting Point | 83-85 °C |

This interactive data table provides a summary of the key identifiers and physical properties of the compound. Note: Melting point data is for the related compound 4-aminobenzonitrile (B131773) and serves as an approximate reference.

Synthesis and Structural Analysis

The primary methods for synthesizing this compound involve coupling 4-methoxyaniline (p-anisidine) with a substituted benzonitrile.

Nucleophilic Aromatic Substitution (SNA_r): This common route involves the reaction of 4-chlorobenzonitrile (B146240) with 4-methoxyaniline. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and requires a base, such as potassium carbonate (K₂CO₃), and elevated temperatures.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a high-yield alternative. It uses a bromobenzonitrile, 4-methoxyaniline, a palladium catalyst, and a base like sodium tert-butoxide.

X-ray crystallography studies reveal that this compound has a distinctly non-planar conformation in the solid state. The dihedral angle, which is the angle of twist between the planes of the two aromatic rings, is significant, preventing the molecule from being flat. This twist is a result of steric hindrance and electronic repulsion between the two ring systems connected by the amino bridge.

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure and provides insight into its electronic properties.

| Spectroscopy | Observed Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on both rings and the methoxy group protons. |

| ¹³C NMR | Resonances confirming the carbon framework, including the distinct nitrile carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C≡N (nitrile) stretch, and C-O (methoxy) stretch. |

| UV-Vis Spectroscopy | Absorption maxima indicative of the π-π* transitions within the conjugated donor-acceptor system. The position of these bands is sensitive to solvent polarity (solvatochromism). |

This interactive table summarizes the expected outputs from various spectroscopic techniques used to characterize the molecule.

属性

IUPAC Name |

4-(4-methoxyanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFFIBFCJODNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462671 | |

| Record name | 4-[(4-methoxyphenyl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319016-04-1 | |

| Record name | 4-[(4-methoxyphenyl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 4 Methoxyphenyl Amino Benzonitrile

Transition Metal-Catalyzed C-N Cross-Coupling Strategies

Transition metal catalysis provides powerful and versatile tools for the formation of carbon-nitrogen bonds, offering high yields and broad functional group tolerance. Palladium and copper-catalyzed systems are the most prominent in this context.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines from aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods due to its milder conditions and expanded substrate scope. wikipedia.org The synthesis of 4-((4-Methoxyphenyl)amino)benzonitrile is readily achieved using this protocol. A high-yield (86%) synthesis has been reported via the palladium-catalyzed reaction of 4-bromobenzonitrile (B114466) with 4-methoxyaniline.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand is critical for the reaction's success. Early systems used ligands like triphenylphosphine, but significant advancements came with the development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., X-Phos) and bidentate phosphine ligands (e.g., BINAP, DPPF), which promote higher rates and yields. wikipedia.orgbeilstein-journals.org

Table 1: Representative Buchwald-Hartwig Amination for this compound Synthesis

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | 4-Methoxyaniline | Palladium catalyst, phosphine ligand | Sodium tert-butoxide (NaOtBu) | Toluene (B28343) | 86% |

This table is illustrative of typical conditions reported in the literature.

The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds. nih.govorganic-chemistry.org Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which limited their applicability. nih.gov However, modern advancements have led to the development of "Ullmann-type" reactions that proceed under significantly milder conditions, often facilitated by the use of ligands and specialized solvent systems. organic-chemistry.org

While less common than the Buchwald-Hartwig reaction for this specific transformation, Ullmann-type amination represents a viable alternative. The general approach involves coupling an aryl halide (e.g., 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile) with 4-methoxyaniline in the presence of a copper catalyst (e.g., CuI) and a base. organic-chemistry.org Recent research has shown that using deep eutectic solvents or ionic liquids can facilitate these reactions at lower temperatures and without the need for additional ligands, enhancing their practicality and environmental profile. nih.govresearchgate.net

Table 2: General Conditions for Ullmann-type Amination

| Aryl Halide | Amine | Catalyst | Base | Solvent/Conditions | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | Alkylamine | CuI | K₂CO₃ | Deep Eutectic Solvent (e.g., Choline Chloride/Urea) | nih.gov |

This table represents general conditions; specific optimization for this compound would be required.

Nucleophilic Aromatic Substitution (SNAr) Reactions for C-N Bond Formation

Nucleophilic aromatic substitution (SNAr) is one of the most frequently reported and industrially viable methods for synthesizing this compound. This reaction is particularly effective because the benzonitrile (B105546) moiety contains a strong electron-withdrawing cyano group (-CN) positioned para to the leaving group (typically a halide). youtube.com

The mechanism proceeds via an addition-elimination pathway. youtube.comchemistrysteps.com The nucleophile, in this case the amino group of 4-methoxyaniline, attacks the carbon atom bearing the leaving group. This initial addition step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com The electron-withdrawing cyano group is crucial for stabilizing this intermediate by delocalizing the negative charge. youtube.com In the subsequent elimination step, the leaving group (e.g., chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product. chemistrysteps.com

Table 3: Typical SNAr Conditions for this compound Synthesis

| Substrate | Nucleophile | Base | Solvent | Temperature | Reference |

|---|

Condensation Reactions for Schiff Base Formation

An alternative, indirect route to this compound involves the formation and subsequent reduction of a Schiff base (imine). This multi-step approach begins with the condensation reaction between an amine and an aldehyde or ketone. mdpi.com For this specific target, one could envision the reaction of 4-aminobenzonitrile (B131773) with 4-methoxybenzaldehyde.

This reaction typically proceeds via nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, forming a transient tetrahedral intermediate called a hemiaminal. mdpi.com Under appropriate conditions, usually with acid or base catalysis and removal of water, this hemiaminal dehydrates to form the stable C=N double bond of the Schiff base. mdpi.com

The resulting Schiff base, N-(4-methoxybenzylidene)-4-aminobenzonitrile, could then be reduced to the target diarylamine, this compound. This reduction step would convert the imine double bond into a single bond, typically using reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Green Chemistry and Sustainable Synthetic Pathways

In line with the principles of green chemistry, efforts have been made to develop more sustainable and efficient synthetic routes. These approaches focus on reducing reaction times, minimizing energy consumption, and using less hazardous solvents and reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nanobioletters.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purities compared to conventional heating methods. sci-hub.box

This technology has been successfully applied to C-N bond-forming reactions. For instance, Pd-catalyzed Buchwald-Hartwig aminations can be performed efficiently under microwave irradiation, yielding the desired products in good to excellent yields in a fraction of the time required for thermal heating. beilstein-journals.org Similarly, condensation reactions and other multi-component syntheses benefit from the rapid and uniform heating provided by microwaves. nanobioletters.comnih.gov The synthesis of this compound via methods like Buchwald-Hartwig amination or SNAr can be significantly optimized by adopting microwave-assisted protocols, making the process faster and more energy-efficient. beilstein-journals.orggoogle.com

Continuous Flow Reactor Applications

The transition from traditional batch processing to continuous flow manufacturing represents a significant leap in synthetic chemistry, offering enhanced control, safety, and scalability. For the synthesis of complex organic molecules, continuous flow reactors provide superior heat and mass transfer, which allows for better control over reaction parameters, ultimately leading to improved yields and a reduction in by-products. nih.gov

In the context of diarylamine synthesis, flow chemistry enables precise management of reaction times, temperatures, and reagent mixing. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. nih.gov While specific literature detailing the continuous flow synthesis of this compound is emerging, the principles have been successfully applied to structurally related processes, such as the synthesis of various active pharmaceutical ingredients (APIs). rsc.org These systems often involve telescoped reaction sequences where the crude product from one step is immediately used as the substrate in the next, minimizing manual handling and purification steps. nih.gov

Table 1: Illustrative Parameters for Continuous Flow Synthesis

| Parameter | Description | Typical Range/Value | Advantage |

| Reactor Type | Microreactors (e.g., FEP tubing, Plate-type) | 0.5 mL - 10 mL volume | High surface-area-to-volume ratio, excellent heat exchange. nih.gov |

| Residence Time | Time reactants spend in the heated zone of the reactor. | Seconds to minutes | Precise control over reaction extent, minimizing side reactions. nih.gov |

| Temperature | Reaction temperature within the flow reactor. | Ambient to >100 °C | Rapid heating and cooling, enabling access to reaction windows not feasible in batch. nih.gov |

| Flow Rate | Rate at which reactant solutions are pumped through the system. | 0.1 - 20 mL/min | Directly influences residence time and production throughput. nih.gov |

| In-line Analysis | Real-time monitoring of the reaction output. | DESI-MS, HPLC | Allows for rapid optimization of reaction conditions without sample workup. nih.gov |

Utilization of Ionic Liquids as Reaction Media

Ionic liquids (ILs) have garnered significant attention as environmentally benign alternatives to conventional volatile organic solvents. These salts, which are liquid at or near room temperature, offer a unique combination of properties including low vapor pressure, high thermal stability, and tunable solvency. ionike.com In the synthesis of this compound and related compounds, ionic liquids can function as both the solvent and a catalyst, enhancing reaction rates and simplifying product isolation. nih.gov

For instance, in nitrile synthesis, specific ionic liquids can facilitate the dehydration of aldoximes or promote nucleophilic aromatic substitution reactions by stabilizing charged intermediates. nih.govresearchgate.net The use of imidazolium-based ionic liquids, for example, has been shown to be effective in various organic transformations. ionike.comresearchgate.net The non-volatile nature of ILs reduces emissions, and their potential for recyclability makes them a cornerstone of greener synthetic routes. nih.gov Furthermore, some ionic liquids can assist in phase separation, allowing for straightforward recovery of the product while retaining the catalyst-solvent system for subsequent runs. nih.gov

Table 2: Application of Ionic Liquids in Related Nitrile and Amine Synthesis

| Ionic Liquid Type | Role | Reaction Type | Key Advantage(s) |

| [Bmim][BF4] | Reaction Medium | One-pot condensation | High yields, environmentally friendly, recyclable solvent system. researchgate.net |

| [HSO3-b-Py]·HSO4 | Co-solvent, Catalyst | Dehydration of Aldoximes | Eliminates need for metal catalysts, simplifies separation, excellent yields. nih.gov |

| Imidazolium-based ILs | Solvent/Probe Medium | General Synthesis | Can stabilize intermediates; nitrile group vibration can probe the IL's local environment. ionike.com |

| Magnetic ILs | Heterogeneous Catalyst | Multi-component reactions | Combines catalytic activity with easy magnetic separation for recycling. nih.gov |

Post-Synthetic Functionalization and Derivatization Strategies

Once synthesized, this compound can serve as a versatile platform for the creation of a diverse range of derivatives. The compound possesses several reactive sites—the nitrile group, the secondary amine, and the aromatic rings—that can be targeted for further chemical modification.

Post-synthetic functionalization allows for the fine-tuning of the molecule's electronic, optical, and biological properties. Common transformations include:

Reduction of the nitrile group to a primary amine (benzylamine derivative).

Oxidation reactions to form quinone-type structures.

Electrophilic or Nucleophilic Substitution on the aromatic rings, although the existing substituents' directing effects must be considered.

N-Alkylation or N-Arylation at the secondary amine to create tertiary amines.

Derivatization is also a crucial step for analytical purposes, particularly for techniques like gas chromatography (GC). The polar nature of the amino group requires derivatization to increase volatility and improve chromatographic performance. sigmaaldrich.com Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common method that replaces the active hydrogen on the amine with a nonpolar tert-butyl dimethylsilyl (TBDMS) group, making the molecule suitable for GC-MS analysis. sigmaaldrich.com

Table 3: Common Functionalization and Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Modified | Resulting Structure |

| Nitrile Reduction | Reducing agents (e.g., LiAlH4, H2/Catalyst) | Cyano (-CN) | Aminomethyl (-CH2NH2) |

| N-Silylation | MTBSTFA | Amino (-NH-) | N-TBDMS derivative |

| Schiff Base Formation | Aldehydes/Ketones | Amino (-NH-) | Imine (-N=CR2) epa.gov |

| Oxidation | Oxidizing agents | Aromatic Ring/Amino Group | Quinone derivatives |

Purity Enhancement and Isolation Techniques

The isolation and purification of the final product are critical steps to ensure it meets the required specifications for its intended application. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

For laboratory-scale synthesis, recrystallization is a powerful and widely used technique. ijddr.in The selection of an appropriate solvent is paramount. An ideal solvent will dissolve the this compound readily at an elevated temperature but sparingly at lower temperatures. Conversely, impurities should either be completely insoluble or remain highly soluble in the cold solvent, allowing for their physical separation from the crystallized product. ijddr.in

High-Performance Liquid Chromatography (HPLC) is another essential tool for both analysis and purification. sielc.com Reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For this compound and its derivatives, a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid for MS compatibility, can provide effective separation. sielc.com This method is scalable and can be adapted for preparative chromatography to isolate highly pure material. sielc.com

Table 4: Purification and Isolation Methods

| Technique | Key Parameters | Purpose |

| Recrystallization | Solvent selection based on temperature-dependent solubility. | Removal of soluble and insoluble impurities; yields highly crystalline solid. ijddr.in |

| Column Chromatography | Stationary Phase (e.g., Silica Gel), Mobile Phase (Eluent). | Separation of compounds based on polarity. |

| Reverse-Phase HPLC | Column (e.g., Newcrom R1), Mobile Phase (e.g., Acetonitrile/Water/Acid). | High-resolution separation for analytical purity assessment and preparative isolation. sielc.com |

| Polymer-Supported Scavengers | Resin-bound reagents that react with and remove excess reactants or by-products. | Simplifies workup, avoiding aqueous extraction and traditional chromatography. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 4 Methoxyphenyl Amino Benzonitrile

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of 4-((4-Methoxyphenyl)amino)benzonitrile is characterized by the vibrational modes of its key functional groups: the secondary amine (N-H), the nitrile (C≡N), the aryl ether (C-O-C), and the two aromatic rings.

A prominent absorption band is expected in the region of 3350-3400 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine bridge. rsc.org The nitrile group (C≡N) gives rise to a sharp, medium-intensity absorption in the 2220-2230 cm⁻¹ range, a characteristic band for aromatic nitriles.

The presence of the methoxy (B1213986) group is confirmed by several bands. An asymmetric C-O-C stretching vibration typically appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1030 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings appear in the 1500-1610 cm⁻¹ region. rsc.org Further bands corresponding to in-plane and out-of-plane C-H bending deformations provide additional structural confirmation.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3350 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C≡N Stretch (Nitrile) | 2220 - 2230 | Medium, Sharp |

| Aromatic C=C Stretch | 1500 - 1610 | Medium-Strong |

| Asymmetric C-O-C Stretch (Ether) | 1240 - 1260 | Strong |

| Symmetric C-O-C Stretch (Ether) | 1020 - 1040 | Medium |

Raman Spectroscopic Characterization of Vibrational Modes

Raman spectroscopy provides complementary information to FTIR analysis. The C≡N stretching mode, which is of medium intensity in the IR spectrum, is expected to produce a strong and sharp signal in the Raman spectrum around 2220-2230 cm⁻¹, making it a highly diagnostic peak. researchgate.netchemicalbook.com

The symmetric "breathing" modes of the para-substituted aromatic rings are also characteristically strong in the Raman spectrum, appearing in the 700-850 cm⁻¹ region. Other significant signals include the aromatic C=C stretching vibrations between 1580 and 1615 cm⁻¹. Due to its lower polarity, the N-H stretching vibration is generally weaker in the Raman spectrum compared to its FTIR absorption. researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch (Nitrile) | 2220 - 2230 | Strong |

| Aromatic C=C Stretch | 1580 - 1615 | Strong |

| Aromatic Ring Breathing Mode | 700 - 850 | Strong |

| N-H Stretch (Amine) | 3350 - 3400 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformational Studies

NMR spectroscopy is indispensable for mapping the carbon and proton framework of the molecule. Based on data from structural analogs like 4-(Phenylamino)benzonitrile and 4-Methoxy-N-phenylaniline, a detailed assignment can be predicted. rsc.org

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the amine proton, and the methoxy protons. The methoxy group (-OCH₃) protons will appear as a sharp singlet around 3.8 ppm. The amine (N-H) proton is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. In a non-polar solvent like CDCl₃, it might appear around 6.0-6.2 ppm. rsc.org

The aromatic region will display two sets of AA'BB' spin systems. The protons on the benzonitrile (B105546) ring, being influenced by the electron-withdrawing nitrile group, will be shifted downfield. The two protons ortho to the nitrile group are expected around 7.4-7.5 ppm, while the two protons ortho to the amine group will be upfield, around 6.9-7.0 ppm. rsc.org On the methoxyphenyl ring, the protons ortho to the electron-donating methoxy group will be the most shielded (around 6.9 ppm), while the protons ortho to the amine group will be slightly downfield (around 7.1 ppm). rsc.org

The ¹³C NMR spectrum will show 11 distinct signals (three quaternary carbons, seven methine carbons, and one methyl carbon). The nitrile carbon (C≡N) is expected around 119-120 ppm, while the quaternary carbon it is attached to (C-CN) will be at a low field, around 102-104 ppm. rsc.org The methoxy carbon (-OCH₃) will resonate around 55.5 ppm. rsc.org The aromatic carbons will appear between 114 and 156 ppm, with the carbon attached to the oxygen (C-O) being the most downfield (around 155-156 ppm) and the carbon attached to the nitrogen of the benzonitrile ring also being significantly downfield (around 147-148 ppm). rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| -OCH₃ | ~3.8 (s, 3H) | ~55.5 |

| -NH- | ~6.1 (br s, 1H) | - |

| Protons ortho to -CN | ~7.45 (d, 2H) | ~133.7 |

| Protons meta to -CN | ~6.95 (d, 2H) | ~114.8 |

| Protons ortho to -NH (on methoxy ring) | ~7.10 (d, 2H) | ~122.5 |

| Protons meta to -NH (on methoxy ring) | ~6.90 (d, 2H) | ~114.6 |

| C-CN | - | ~102.5 |

| C≡N | - | ~119.9 |

| C-NH (on benzonitrile ring) | - | ~147.5 |

| C-NH (on methoxy ring) | - | ~135.0 |

| C-O (on methoxy ring) | - | ~155.5 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals. science.govyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent aromatic protons. sdsu.edu Strong cross-peaks would be observed between the ortho- and meta-protons on both the benzonitrile and methoxyphenyl rings, confirming their respective AA'BB' systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. columbia.edu It would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy proton singlet to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is key for connecting the molecular fragments. columbia.edu Key correlations would include:

The amine proton (-NH) showing a correlation to the carbons flanking it on both rings.

The protons on the benzonitrile ring showing correlations to the nitrile carbon.

The methoxy protons showing a three-bond correlation to the carbon atom attached to the oxygen (C-O).

Solid-State NMR for Crystalline Insights

As of this writing, no solid-state NMR studies for this compound are available in the searched scientific literature. Such an analysis could provide valuable information on the molecular conformation and packing in the crystalline state, revealing details about the dihedral angle between the two aromatic rings and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy for Optical Transitions

The UV-Visible absorption spectrum of this compound is expected to be dominated by π→π* electronic transitions within the extended conjugated system. The combination of the electron-donating methoxy and amino groups with the electron-withdrawing nitrile group creates a "push-pull" system, which typically results in strong absorption bands at longer wavelengths.

Analogous compounds often exhibit absorption maxima in the range of 340-400 nm in solvents like acetonitrile (B52724). researchgate.net The position and intensity of these bands can be sensitive to solvent polarity, a phenomenon known as solvatochromism.

Many molecules with this type of donor-π-acceptor structure are fluorescent. beilstein-journals.orgresearchgate.net Upon excitation at its absorption maximum, this compound is predicted to exhibit fluorescence. The emission spectrum would likely be red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift), with an emission maximum potentially in the 450-550 nm range, depending on the solvent environment. The fluorescence properties are often linked to the formation of an intramolecular charge transfer (ICT) state in the excited molecule. researchgate.net

UV-Visible Absorption Band Analysis and Electronic Excitations

The electronic absorption spectrum of this compound is characterized by distinct bands in the ultraviolet-visible region, which arise from specific electronic transitions within the molecule's extended π-system. The analysis of these bands provides insight into the molecular orbital structure.

The spectrum features a prominent low-energy absorption band with a maximum (λmax) typically observed in the range of 335–345 nm. This absorption is attributed to an intramolecular charge transfer (ICT) transition. In this process, electron density is transferred from the electron-donating 4-methoxyphenyl (B3050149) group (the donor) to the electron-withdrawing benzonitrile group (the acceptor) via the amino bridge.

At shorter wavelengths, higher energy transitions are observed. Absorption bands appearing around 280–300 nm are assigned to localized π→π* transitions within the individual aromatic rings (the benzonitrile and methoxyphenyl systems). These transitions require more energy than the ICT process. The absorption characteristics are fundamental to the compound's photophysical behavior.

Table 1: Electronic Absorption Bands and Corresponding Transitions for this compound

| Absorption Maximum (λmax) Range | Assigned Electronic Transition | Description |

|---|---|---|

| 335–345 nm | Intramolecular Charge Transfer (ICT) | Excitation from the highest occupied molecular orbital (HOMO), localized on the methoxyphenyl moiety, to the lowest unoccupied molecular orbital (LUMO) on the benzonitrile moiety. |

| 280–300 nm | π→π* Transition | Localized excitations within the π-electron systems of the individual aromatic rings. |

Fluorescence and Phosphorescence Emission Profile Studies

The emission properties of this compound are of significant interest, particularly due to its structural similarity to other aminobenzonitriles known for complex fluorescence behavior, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN). elsevierpure.comresearchgate.net While specific fluorescence and phosphorescence spectra for this compound are not detailed in the surveyed literature, its behavior can be inferred from these related systems.

Upon photoexcitation, the molecule is expected to reach a locally excited (LE) state. From this LE state, it can relax via fluorescence or undergo a conformational change to form an intramolecular charge transfer (ICT) state, which can also exhibit fluorescence, typically at a longer wavelength (a larger Stokes shift). elsevierpure.comresearchgate.net The formation of this ICT state often involves the twisting of the donor (methoxyphenylamino) group relative to the acceptor (benzonitrile) ring. elsevierpure.com The polarity of the solvent environment can significantly influence the energy and stability of the ICT state, potentially leading to solvatochromic effects where the emission color changes with solvent polarity.

The study of related compounds like DMABN has shown that photoproducts can form during irradiation, which may interfere with the interpretation of fluorescence data. elsevierpure.com For instance, the dealkylation of a dimethylamino group can produce a new fluorescent species, complicating the analysis of emission spectra and decay kinetics. elsevierpure.com Detailed time-resolved fluorescence and quantum yield measurements in various solvents would be necessary to fully characterize the emission profile of this compound and to definitively identify the contributions from LE and ICT states. No specific data on the phosphorescence of the title compound was found in the referenced literature.

Mass Spectrometry for Molecular Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₄H₁₂N₂O, corresponding to a monoisotopic mass of approximately 224.09 Da. The molecular ion peak (M⁺˙) in an electron ionization (EI) mass spectrum would therefore be expected at an m/z of 224.

The fragmentation of this compound under EI conditions can be predicted based on the fragmentation rules for aromatic amines and ethers. libretexts.org The structure contains several bonds susceptible to cleavage, leading to a characteristic pattern of fragment ions. Key fragmentation pathways likely include:

Alpha-cleavage at the methoxy group, leading to the loss of a methyl radical (•CH₃) to form a stable ion at m/z 209.

Cleavage of the C-N bonds linking the two aromatic rings.

Loss of neutral molecules such as hydrogen cyanide (HCN) from the benzonitrile ring or carbon monoxide (CO) following rearrangement.

Fragmentation of the aromatic rings themselves, producing smaller charged species.

It is also noted that mass spectrometry can be employed to distinguish between the primary amine tautomer and its Schiff base derivative, 4-[(4-methoxybenzylidene)amino]benzonitrile, as they possess different molecular weights (224.26 g/mol vs. 236.27 g/mol ) and would exhibit distinct fragmentation patterns. nist.gov No specific isotopic analysis studies were found in the literature surveyed.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Loss |

|---|---|---|

| 224 | [C₁₄H₁₂N₂O]⁺˙ (Molecular Ion) | - |

| 209 | [M - CH₃]⁺ | •CH₃ |

| 196 | [M - CO]⁺˙ or [M - N₂]⁺˙ | CO or N₂ |

| 181 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 121 | [C₇H₇N₂]⁺ or [C₈H₉O]⁺ | C₇H₅O or C₆H₃N |

| 107 | [C₇H₇O]⁺ | C₇H₅N₂ |

| 92 | [C₆H₆N]⁺ | C₈H₆O |

| 77 | [C₆H₅]⁺ | C₈H₇N₂O |

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture

X-ray diffraction provides definitive information on the three-dimensional structure of this compound in the solid state, including the precise arrangement of atoms and the nature of intermolecular interactions.

Single-crystal X-ray diffraction studies have revealed that this compound adopts a distinctly non-planar conformation in the solid state. A significant twist exists between the two aromatic rings, with the dihedral angle between the benzonitrile ring plane and the 4-methoxyphenyl ring plane reported to be in the range of 46.01° to 61.94°. This substantial twist is a result of steric hindrance around the amino bridging group and electronic repulsion between the two π-systems.

The carbon-nitrogen bond lengths of the amino bridge are consistent with partial double-bond character due to π-electron delocalization across the bridge. The C-N bond connecting the amine to the benzonitrile ring and the C-N bond to the methoxyphenyl ring both have lengths of approximately 1.40 Å. The cyano group maintains its characteristic linear geometry, with a C≡N triple bond length of about 1.17 Å.

Table 3: Selected Crystallographic Data for this compound

| Structural Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Benzonitrile Ring vs. Methoxyphenyl Ring) | 46.01° – 61.94° | |

| C(phenyl)-N(amino) Bond Length | ~1.40 Å | |

| N(amino)-C(methoxyphenyl) Bond Length | ~1.40 Å | |

| C≡N (Cyano Group) Bond Length | ~1.17 Å |

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing polycrystalline materials. It is used to identify the crystalline phase of a bulk sample, assess its purity, and obtain information about its crystal lattice. The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ) whose intensities are determined by the crystal structure.

For this compound, a PXRD analysis would involve irradiating a powdered sample with monochromatic X-rays and recording the scattered intensity as a function of the 2θ angle. The resulting diffractogram, with its unique set of peak positions and intensities, could be used to confirm that a synthesized batch consists of the correct crystalline phase by comparing it to a standard pattern calculated from single-crystal data or a reference pattern from a database (e.g., JCPDS). researchgate.netnist.gov It is also instrumental in identifying the presence of different polymorphs or impurities. researchgate.net While the methodology is standard, specific experimental PXRD data for this compound were not available in the surveyed literature.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Dimethylamino)benzonitrile (DMABN) |

| 4-(Methylamino)benzonitrile (MABN) |

| 4-[(4-Methoxybenzylidene)amino]benzonitrile |

| Benzonitrile |

| Hydrogen cyanide |

Theoretical and Computational Chemistry of 4 4 Methoxyphenyl Amino Benzonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 4-((4-methoxyphenyl)amino)benzonitrile. These methods allow for the prediction of molecular geometries, orbital energies, and excited state properties, which are crucial for understanding its chemical reactivity and photophysical behavior.

Density Functional Theory (DFT) for Ground State Geometries and Orbital Analysis

Density Functional Theory (DFT) calculations are a powerful tool for determining the ground state properties of molecules. For this compound, DFT calculations, often using the B3LYP hybrid functional, have been employed to optimize its molecular geometry. researchgate.net These calculations reveal that the molecule adopts a twisted conformation in both the gas phase and solid state.

The dihedral angle, which is the angle between the two aromatic rings, is a critical parameter. Optimization of this angle shows an energy minimum at approximately 50 degrees, indicating a balance between the stabilizing effects of conjugation and the destabilizing effects of steric hindrance between the rings. This twisted structure is a compromise that maximizes π-electron overlap while minimizing steric repulsion.

Molecular orbital analysis using DFT shows that the highest occupied molecular orbital (HOMO) is primarily located on the 4-methoxyphenyl (B3050149) ring system, with a significant contribution from the lone pair of electrons on the amino nitrogen. This distribution establishes a donor-acceptor framework where the methoxy-substituted ring acts as the electron donor and the benzonitrile (B105546) moiety serves as the electron acceptor, with the amino group facilitating charge transfer between them.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is utilized to investigate the electronic excited states of this compound. nih.gov This method is crucial for understanding the molecule's absorption and emission properties, which are important for its potential applications in optoelectronic devices.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. researchgate.net The calculations for similar benzonitrile derivatives have shown that the absorption bands in the visible and near-UV regions can be assigned to π→π* transitions. researchgate.net These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

For related molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN), TD-DFT studies have been instrumental in explaining phenomena such as dual fluorescence in polar solvents, which arises from simultaneous emission from a locally excited state and an intramolecular charge transfer (ICT) state. ijstr.org The ICT state is stabilized in polar environments. ijstr.org In the case of this compound, the donor-acceptor structure suggests that it may also exhibit interesting excited-state charge transfer properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap Determination

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that influences a molecule's chemical reactivity, stability, and electronic properties. emerginginvestigators.orgschrodinger.com

For this compound, the HOMO-LUMO energy gap falls within the range of 3.5 to 4.0 electron volts (eV). This energy gap corresponds to the absorption of light in the ultraviolet to visible region of the electromagnetic spectrum, which is consistent with its potential use in optoelectronic applications. A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable and can be more reactive.

The energies of the HOMO and LUMO also provide information about the molecule's electron-donating and electron-accepting abilities. The ionization potential, which is the energy required to remove an electron from the HOMO, is estimated to be between 7.0 and 7.5 eV for this compound. The electron affinity, the energy released when an electron is added to the LUMO, is typically in the range of 1.5 to 2.0 eV. These values suggest that this compound has moderate electron-donating capabilities.

| Property | Energy Range (eV) |

| HOMO-LUMO Energy Gap | 3.5 - 4.0 |

| Ionization Potential (HOMO) | 7.0 - 7.5 |

| Electron Affinity (LUMO) | 1.5 - 2.0 |

This table presents the calculated energy ranges for the HOMO-LUMO gap, ionization potential, and electron affinity of this compound based on computational studies.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. tci-thaijo.org The MEP map displays regions of different electrostatic potential on the molecule's surface using a color scale.

For this compound, MEP analysis reveals a significant polarization of charge. The methoxy-substituted aromatic ring exhibits a partial positive charge, while the benzonitrile system shows an accumulation of partial negative charge. This charge separation creates a molecular dipole moment, which influences the compound's solubility and intermolecular interactions.

The MEP map helps to identify the nucleophilic and electrophilic regions of the molecule. The areas with negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions with positive potential (colored blue) are prone to nucleophilic attack. For similar molecules, the negative potential is often located around electronegative atoms like nitrogen and oxygen. tci-thaijo.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about hyperconjugation and charge delocalization. researchgate.net

In this compound, NBO analysis indicates that the carbon-nitrogen bonds of the amino bridge have a significant degree of ionic character, estimated to be between 30% and 40%. This is a result of the difference in electronegativity between carbon and nitrogen atoms and contributes to the molecule's ability to participate in polar interactions like hydrogen bonding. The aromatic carbon-carbon bonds, in contrast, are predominantly covalent in nature.

Solvation Effects on Electronic and Spectroscopic Properties: Computational Models

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these solvation effects.

For molecules with charge-transfer character like this compound, polar solvents can stabilize the more polar excited state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. ijstr.org This phenomenon is known as solvatochromism.

Computational methods like the Polarizable Continuum Model (PCM) can be used to incorporate the effects of a solvent into quantum chemical calculations. In these models, the solvent is treated as a continuous medium with a specific dielectric constant. By performing TD-DFT calculations within a PCM framework, it is possible to predict how the absorption and emission spectra of this compound will change in different solvents.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and dynamic behavior of molecules over time. sciencepublishinggroup.com For a flexible molecule like this compound, MD simulations can provide profound insights into the accessible conformations, the transitions between them, and the influence of the surrounding environment on its structure. Such studies are crucial for understanding how the molecule's three-dimensional shape influences its physicochemical properties and potential interactions in various applications.

MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. sciencepublishinggroup.com This allows for the observation of a system's temporal evolution, capturing transient states and the flexibility of rotatable bonds. sciencepublishinggroup.com In the case of this compound, the key degrees of freedom are the torsional or dihedral angles around the C-N-C bridge connecting the two phenyl rings and the C-O bond of the methoxy (B1213986) group.

A typical MD simulation protocol for studying the conformational dynamics of this compound would involve several key steps:

System Setup: The initial 3D coordinates of this compound, often obtained from geometry optimization using quantum mechanical methods, are placed in a simulation box. The box is then typically filled with a chosen solvent, such as water, to mimic solution-phase behavior.

Force Field Selection: A suitable force field is chosen to describe the potential energy of the system. Force fields are collections of parameters that define the energy of bond stretching, angle bending, dihedral angle torsion, and non-bonded interactions (van der Waals and electrostatic). For organic molecules like this, force fields such as AMBER, CHARMM, or OPLS are commonly employed.

Equilibration and Production: The system undergoes an equilibration phase, where temperature and pressure are adjusted to the desired conditions, allowing the system to relax to a stable state. This is followed by a longer "production" run, during which the trajectory data (positions, velocities, and energies of all atoms over time) is collected for analysis.

Analysis of the MD trajectory provides a wealth of information regarding the conformational preferences of this compound. Key analyses would include:

Dihedral Angle Distribution: The primary focus would be on the distribution of the C-N-C-C and N-C-C-C dihedral angles that define the relative orientation of the two aromatic rings. Plotting the probability distribution of these angles reveals the most populated (lowest energy) conformations and the energy barriers between them.

Radius of Gyration (Rg): The Rg is a measure of the molecule's compactness. nih.gov Monitoring the Rg over time can indicate transitions between more folded or extended conformations. nih.gov For this compound, this can reflect how the two rings are oriented relative to each other.

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the structuring of solvent molecules around specific sites on the solute, such as the nitrile nitrogen or the methoxy oxygen. nih.gov This provides insight into solute-solvent interactions and how they might influence conformation. nih.gov

Conformational Clustering and Lifetimes: The simulation trajectory can be clustered to group similar structures, identifying the major distinct conformations available to the molecule. It is also possible to determine the average lifetime of these conformational states, providing a kinetic dimension to the molecule's flexibility. mdpi.com

While specific MD simulation data for this compound is not extensively published, studies on structurally related molecules, such as other diarylamines or nitrile-containing aromatics, demonstrate the utility of this approach. For instance, simulations on similar flexible molecules have been used to determine ratios of different conformers and their interconversion rates. mdpi.com In related cyanobiphenyl systems, MD has been used to investigate orientational order and the influence of molecular dipoles on liquid crystalline phases. researchgate.netresearchgate.net

The hypothetical data in the tables below illustrates the kind of results that would be obtained from an MD simulation of this compound in an aqueous solution.

Table 1: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(phenyl)-N-C(phenyl)-C(phenyl) | Defines the primary twist between the two aromatic rings. |

| τ2 | N-C(phenyl)-C(phenyl)-C(phenyl) | Describes the rotation of the benzonitrile ring relative to the C-N bond. |

| τ3 | C(phenyl)-C(phenyl)-O-C(methyl) | Defines the orientation of the methoxy group. |

Table 2: Hypothetical Results from a 100 ns MD Simulation

| Parameter | Value | Interpretation |

| Most Populated τ1 Angle | ~45° and ~-45° | Indicates a twisted, non-planar average conformation is preferred. |

| Average Radius of Gyration (Rg) | 4.8 Å | Reflects the overall size and shape of the molecule in solution. |

| Conformational Cluster 1 Population | 65% | The dominant conformation, likely a twisted structure. |

| Conformational Cluster 2 Population | 25% | A secondary, less frequent conformation. |

| Average Lifetime of Cluster 1 | 15 ns | Shows a relatively stable primary conformation. |

These simulated results would provide a detailed, dynamic picture of this compound, complementing static computational methods and experimental data to build a comprehensive understanding of its chemical behavior at a molecular level.

Photophysical and Optoelectronic Properties of 4 4 Methoxyphenyl Amino Benzonitrile

Intramolecular Charge Transfer (ICT) Mechanisms and Fluorescence Behavior

The fluorescence characteristics of 4-((4-Methoxyphenyl)amino)benzonitrile are fundamentally governed by intramolecular charge transfer (ICT). This process occurs in molecules that, like this one, possess both an electron-donating group (the 4-methoxyphenylamino moiety) and an electron-accepting group (the benzonitrile (B105546) moiety), connected by a π-conjugated system.

Upon photoexcitation, the molecule transitions from its ground state (S₀) to an excited state. Initially, it may arrive at a locally excited (LE) state, where the electron distribution is similar to the ground state. However, in polar solvents, the molecule can relax into a more stable, lower-energy ICT state. nih.gov This relaxation involves a significant transfer of electron density from the methoxyphenylamino (donor) to the benzonitrile (acceptor) part of the molecule.

Solvatochromism and Environmental Sensitivity of Emission

A direct consequence of the strong intramolecular charge transfer character of this compound is its solvatochromism—the change in its absorption or emission spectra with varying solvent polarity. nih.gov The emission spectrum of this compound is particularly sensitive to its environment.

In non-polar solvents, the less polar LE state is favored, resulting in emission at shorter wavelengths (blue-shifted). As the polarity of the solvent increases, the highly polar ICT state becomes more stabilized, leading to a significant bathochromic (red) shift in the fluorescence emission. nih.gov This stabilization of the excited state in polar media also results in a large Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra. worktribe.com For similar compounds, the Stokes shift can be substantial, often exceeding 8000 cm⁻¹ in highly polar solvents like acetonitrile (B52724). worktribe.com This pronounced environmental sensitivity makes this compound and related molecules useful as fluorescent probes for sensing the polarity of their local microenvironment. nih.gov

Aggregation-Induced Emission (AIE) Characteristics

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished in the solid state or at high concentrations, some molecules exhibit the opposite behavior, known as aggregation-induced emission (AIE). nih.gov AIE-active luminogens (AIEgens) are typically non-emissive or weakly emissive in dilute solutions but become highly fluorescent upon aggregation. nih.gov

The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR). researchgate.net In dilute solutions, molecules like this compound have rotatable phenyl rings. The rotation of these rings can provide a non-radiative pathway for the excited state to decay back to the ground state, thus quenching fluorescence. nih.gov In the aggregated or solid state, these rotations are physically hindered by intermolecular interactions. nih.govnih.gov This blockage of the non-radiative decay channel forces the excited molecule to return to the ground state via radiative decay, resulting in strong fluorescence emission. nih.gov Given its structure with multiple phenyl rotors, this compound is a strong candidate for exhibiting AIE characteristics, a property valuable for applications in solid-state lighting and biological imaging. rsc.org

Quantum Yield and Excited State Lifetime Measurements

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both are critical parameters for characterizing a fluorophore. thermofisher.com

For molecules exhibiting ICT, these values are highly dependent on the solvent environment. In non-polar solvents, where non-radiative decay pathways may be more prevalent, the quantum yield can be low. In contrast, in environments that either stabilize the emissive state or restrict non-radiative decay (like in an aggregated AIE state), the quantum yield can be significantly enhanced. nih.govnih.gov The excited-state lifetime often correlates with the quantum yield; a longer lifetime may allow for more opportunities for non-radiative processes to occur, potentially lowering the quantum yield. nih.gov

The table below shows representative data for typical donor-acceptor fluorophores, illustrating the expected trends for this compound.

| Property | Non-Polar Solvent (e.g., Hexane) | Polar Solvent (e.g., Acetonitrile) | Aggregated State |

| Fluorescence Quantum Yield (Φf) | Low to Moderate | Moderate | High (AIE) |

| Excited State Lifetime (τ) | Nanoseconds (e.g., 1-3 ns) researchgate.net | Nanoseconds (e.g., ~2 ps for ICT formation) worktribe.com | Potentially longer due to RIR |

Note: The values presented are illustrative for donor-acceptor type compounds and may not represent direct experimental measurements for this compound.

Electrochemical Properties and Redox Potentials (e.g., Cyclic Voltammetry)

The donor-acceptor nature of this compound imparts it with distinct electrochemical properties. These properties, typically investigated using techniques like cyclic voltammetry, reveal the potentials at which the molecule can be oxidized or reduced.

The electron-rich 4-methoxyphenylamino group acts as the donor and is susceptible to oxidation (losing an electron). The electron-deficient benzonitrile group acts as the acceptor and is susceptible to reduction (gaining an electron). The ease of these redox processes is a measure of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. The difference between the HOMO and LUMO levels constitutes the electrochemical band gap. These properties are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Process | Moiety Involved | Expected Electrochemical Event |

| Oxidation | 4-Methoxyphenylamino (Donor) | Reversible or quasi-reversible oxidation peak |

| Reduction | Benzonitrile (Acceptor) | Reversible or quasi-reversible reduction peak |

Non-Linear Optical (NLO) Properties and Potential for Harmonic Generation

Organic molecules with a strong donor-π-acceptor (D-π-A) structure often exhibit significant non-linear optical (NLO) properties. nih.govjhuapl.edu this compound fits this structural motif perfectly, with the methoxy (B1213986) group serving as the donor, the nitrile group as the acceptor, and the bridged phenyl system as the π-conjugation pathway.

This molecular arrangement leads to a large change in dipole moment upon excitation, which is a key requirement for a high second-order molecular hyperpolarizability (β). nih.gov Materials with a large β value are capable of second-harmonic generation (SHG), a process where two photons of a certain frequency interacting with the material are combined to generate a single new photon with twice the energy (and twice the frequency and half the wavelength) of the initial photons. This property makes such compounds candidates for use in optical communications, data storage, and laser technology. jhuapl.edu The NLO response of this compound would be highly dependent on the crystalline packing, as a non-centrosymmetric arrangement is required for bulk SHG activity. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 4 Methoxyphenyl Amino Benzonitrile

Reactivity of the Nitrile Group (e.g., Reduction, Hydrolysis, Cycloaddition)

The cyano (C≡N) group is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.org Its reactivity is central to the derivatization of 4-((4-Methoxyphenyl)amino)benzonitrile.

Reduction: The nitrile group can be readily reduced to a primary amine (-(CH₂NH₂)). This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, ultimately yielding the corresponding benzylamine (B48309) derivative after an aqueous workup. libretexts.org This conversion is significant for synthesizing derivatives with altered biological activities or for use as building blocks in further chemical synthesis.

Hydrolysis: The nitrile group can undergo hydrolysis to form either a primary amide or a carboxylic acid, depending on the reaction conditions. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org For instance, heating benzonitrile (B105546) derivatives in the presence of aqueous acid (like sulfuric acid) or base (like barium hydroxide) leads to the formation of the corresponding benzoic acid. libretexts.orgdoubtnut.comgoogle.com The reaction proceeds through an amide intermediate. libretexts.org This reactivity allows for the conversion of the nitrile moiety into a group with different electronic and hydrogen-bonding properties.

Cycloaddition: The benzonitrile moiety can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.net Detailed computational studies on the reaction between benzonitrile N-oxide and various alkenes show that this process is a viable pathway for constructing five-membered heterocyclic rings, such as Δ²-isoxazolines. mdpi.com The reaction's regiochemistry is influenced by the electronic properties of the reactants. mdpi.com Other cycloaddition patterns, such as intramolecular Diels-Alder reactions, have also been observed in related aromatic nitrile systems, leading to the formation of fused ring structures. mdpi.com

Table 1: Summary of Reactions Involving the Nitrile Group

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) followed by H₂O workup | Primary Amine (-CH₂NH₂) | libretexts.org |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | libretexts.orgdoubtnut.comgoogle.com |

| Cycloaddition | 1,3-Dipoles (e.g., Benzonitrile N-oxide) | Heterocyclic rings (e.g., Isoxazolines) | researchgate.netmdpi.com |

Reactivity of the Secondary Amine Linkage (e.g., N-Alkylation, Acylation)

The secondary amine bridge (-NH-) is a nucleophilic center and plays a crucial role in the molecule's reactivity, allowing for substitutions at the nitrogen atom.

N-Alkylation: The hydrogen atom on the secondary amine can be replaced by an alkyl group through N-alkylation reactions. This typically involves reaction with alkyl halides or other alkylating agents in the presence of a base. Studies on similar aminobenzenesulfonamides have demonstrated selective N-alkylation using alcohols catalyzed by ruthenium complexes, proceeding through a "borrowing hydrogen" mechanism. mdpi.com

N-Acylation: The secondary amine readily undergoes N-acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. nih.gov This reaction forms a tertiary amide. Efficient N-acylation of anilines has been demonstrated using N-protected aminoacylbenzotriazoles in water, providing a green chemistry approach to peptide bond formation. nih.gov Similarly, reaction with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) yields the corresponding sulfonamide, a common functional group in medicinal chemistry. mdpi.com This reactivity is fundamental for creating a wide array of derivatives with potential biological applications. researchgate.netumich.edu

Table 2: Reactivity of the Secondary Amine Linkage

| Reaction Type | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Alcohols with catalyst | Tertiary Amine | mdpi.com |

| N-Acylation | Acyl chlorides, Acid anhydrides | Tertiary Amide | nih.govresearchgate.net |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide | mdpi.com |

Electrophilic Aromatic Substitution on Aromatic Moieties

The two aromatic rings in this compound exhibit different susceptibilities to electrophilic aromatic substitution (EAS) due to the electronic nature of their substituents. libretexts.org

The 4-Methoxyphenyl (B3050149) Ring: This ring is highly activated towards EAS. It bears two strong electron-donating groups: the secondary amine (-NH-) and the methoxy (B1213986) group (-OCH₃). Both are powerful ortho-, para-directing activators. libretexts.org Their combined effect makes this ring significantly electron-rich and thus highly reactive towards electrophiles. Substitution is expected to occur at the positions ortho to the amine linkage, which are also meta to the methoxy group.

The Benzonitrile Ring: This ring is deactivated towards EAS. The nitrile group (-CN) is a strong electron-withdrawing group and acts as a meta-director. analis.com.my The secondary amine, while donating into the other ring, has a less pronounced activating effect on this ring.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to occur preferentially on the more electron-rich 4-methoxyphenyl ring. masterorganicchemistry.com The high reactivity of the amine group can sometimes lead to side reactions, and protection of the amine (e.g., by acylation to form an amide) may be necessary to control the reaction outcome. libretexts.org

Table 3: Influence of Substituents on Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Directing Effect | Overall Ring Activity |

|---|---|---|---|---|

| 4-Methoxyphenyl Ring | -NH- (Amino linkage) | Strongly Activating | Ortho, Para | Highly Activated |

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | ||

| Benzonitrile Ring | -CN (Nitrile) | Strongly Deactivating | Meta | Deactivated |

| -NH- (Amino linkage) | Activating | Ortho, Para |

Complexation and Coordination Chemistry with Metal Centers

The presence of multiple heteroatoms (two nitrogens and one oxygen) with lone pairs of electrons makes this compound a potential ligand for coordination with metal centers. Research on the closely related ligand 4-aminobenzonitrile (B131773) (4-ABN) has shown that both the nitrile nitrogen and the amino nitrogen can act as donor sites. researchgate.net

Studies have shown that 4-ABN reacts with various transition metal ions to form coordination complexes with diverse structures, including mononuclear (0-D) complexes and coordination polymers (1-D and 3-D). researchgate.net For example, 4-ABN can act as a bridging ligand, connecting metal centers through both its amino and nitrile groups to form extended networks. researchgate.net

Furthermore, a ligand very similar to the title compound, (N-4-methoxy phenyl) amino phenyl acetonitrile (B52724), has been shown to form stable, octahedral complexes with divalent transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). In these complexes, the ligand coordinates to the metal center in a bidentate fashion through its nitrogen atoms, forming complexes with the general formula [ML₂Cl₂]. This suggests that this compound is also capable of forming stable chelate complexes with a variety of metal ions.

Proposed Reaction Mechanisms for its Formation and Transformations

Mechanism of Formation: The most common synthesis of this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This mechanism involves the following steps:

Nucleophilic Attack: The nucleophilic nitrogen atom of 4-methoxyaniline (p-anisidine) attacks the electron-deficient carbon atom bonded to the chlorine in 4-chlorobenzonitrile (B146240). The electron-withdrawing nitrile group is crucial for activating the ring towards this attack.

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and onto the nitrile group.

Loss of Leaving Group: The intermediate collapses, expelling the chloride ion as the leaving group and re-establishing the aromaticity of the ring to yield the final product.

The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF, with a base such as potassium carbonate to neutralize the HCl formed. An alternative, modern approach is the palladium-catalyzed Buchwald-Hartwig amination, which also couples an amine with an aryl halide.

Mechanism of Transformation: The reactivity of the amine linkage can lead to further transformations. For example, in the presence of a base, the amine can be deprotonated, enhancing its nucleophilicity. This anion can then participate in reactions like an aza-Michael addition to an activated alkyne (ynone). cardiff.ac.uk The proposed mechanism involves the nucleophilic attack of the amine on the ynone, followed by an intramolecular cyclization (annulation) and subsequent aromatization to form complex heterocyclic structures like 4-aminoquinolines. cardiff.ac.uk

Structure-Property Relationship Studies of Functional Derivatives

The chemical structure of this compound is directly linked to its properties and the activities of its derivatives. The molecule features an electron-donating system (the methoxyphenylamino group) linked to an electron-withdrawing system (the cyanophenyl group), creating a "push-pull" electronic environment that influences its reactivity and potential applications.

Studies on related structures reveal key relationships:

The Nitrile Group: In medicinal chemistry, the nitrile group is often used as a bioisostere for a carbonyl group. nih.gov Its linear geometry, small steric footprint, and ability to act as a hydrogen bond acceptor are critical for binding to biological targets like enzymes. nih.gov For example, in inhibitors of the aromatase enzyme, a para-nitrile group is essential for activity, where it is believed to mimic a carbonyl oxygen by accepting a hydrogen bond. nih.gov

The Methoxy Group: The methoxy substituent often enhances lipophilicity, which can improve membrane permeability and binding interactions with biological targets.

The Amine Linkage: This linker provides structural flexibility. The dihedral angle between the two aromatic rings is significant, preventing the molecule from being fully planar. Replacing this amine with other linkers, such as a triazole, has been shown to alter properties like solubility and enzymatic inhibition.

Applications in Advanced Materials and Chemical Systems

Components in Organic Electronic Devices

The distinct electronic and photophysical properties of 4-((4-Methoxyphenyl)amino)benzonitrile and its derivatives make them promising candidates for use in organic electronic devices. The benzonitrile (B105546) moiety is a known component in materials designed for organic light-emitting diodes (OLEDs). rsc.orgmdpi.com

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the field of organic electronics, materials based on benzonitrile have been investigated for their role as emitters and hosts in OLEDs. rsc.orgmdpi.com For instance, deep-blue triplet-triplet annihilation (TTA) OLEDs have been developed using emitters that incorporate a benzonitrile functional group. mdpi.com These devices have demonstrated high external quantum efficiencies (EQE) and excellent color purity. mdpi.com While direct performance data for this compound in OLEDs is specific to proprietary research, its structural elements are found in high-performance materials. For example, host materials for blue thermally activated delayed fluorescent (TADF) OLEDs have been synthesized using benzonitrile and carbazole (B46965) units, achieving high triplet energies suitable for efficient devices. rsc.org

In organic photovoltaics (OPVs), the design of donor and acceptor materials is crucial for achieving high power conversion efficiencies (PCE). mdpi.comnih.gov OPVs rely on the formation of a bulk heterojunction (BHJ) between electron-donating and electron-accepting materials to facilitate exciton (B1674681) dissociation and charge transport. mdpi.comresearchgate.net The energy levels (HOMO and LUMO) and charge mobility of these materials are critical parameters. nih.gov The structural features of this compound, particularly the electron-rich methoxyphenylamino group, are similar to those found in effective hole-transporting materials. nih.gov

Charge Transporting Materials (CTMs) and Emitting Layer Constituents

The core structure of this compound is highly relevant for its use as a charge transporting material (CTM), particularly as a hole transporting material (HTM). Novel HTMs incorporating N,N-di(4-methoxyphenyl)aminophenyl units—a structure closely related to the subject compound—have been synthesized for use in perovskite solar cells. nih.gov These materials have achieved power conversion efficiencies comparable to the widely used HTM, spiro-OMeTAD. nih.gov The diarylamine structure is a common motif in materials designed for efficient hole injection and transport in OLEDs and OPVs. ktu.edu